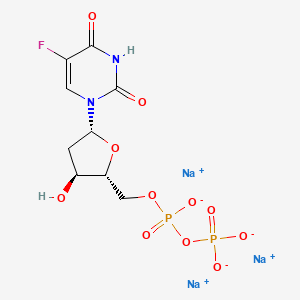

2'-Deoxy-5-fluorouridine 5'-diphosphate sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt is a nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potent antineoplastic properties, making it a valuable agent in cancer treatment. It is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent, and functions by inhibiting DNA synthesis in rapidly dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt typically involves the fluorination of 2’-deoxyuridine followed by phosphorylation. The process begins with the selective fluorination of the uridine analog to produce 2’-Deoxy-5-fluorouridine. This intermediate is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The final step involves the conversion of the phosphorylated product to its sodium salt form .

Industrial Production Methods

Industrial production of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under specific conditions.

Hydrolysis: The compound can undergo hydrolysis to yield 2’-Deoxy-5-fluorouridine and inorganic phosphate.

Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and neutral to slightly basic pH.

Hydrolysis: This reaction is often carried out in aqueous solutions at varying pH levels, depending on the desired rate of hydrolysis.

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Substitution Reactions: Products vary depending on the nucleophile used but generally include substituted uridine analogs.

Hydrolysis: The primary products are 2’-Deoxy-5-fluorouridine and inorganic phosphate.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other nucleoside analogs and as a standard in analytical chemistry.

Biology: Employed in studies of DNA synthesis and repair mechanisms.

Medicine: Primarily used in cancer research for its antineoplastic properties. It is effective in inhibiting the growth of various tumor cells.

Mechanism of Action

The primary mechanism of action of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate of the enzyme, the compound forms a stable complex with thymidylate synthase, thereby preventing the synthesis of thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This inhibition leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

5-Fluorouracil: A precursor to 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt, widely used in cancer treatment.

Floxuridine: Another nucleoside analog with similar antineoplastic properties.

2’-Deoxy-5-fluorouridine: The immediate precursor in the synthesis of the diphosphate sodium salt.

Uniqueness

2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt is unique due to its enhanced stability and bioavailability compared to its precursors. Its sodium salt form ensures better solubility and easier administration in clinical settings. Additionally, its potent inhibition of thymidylate synthase makes it a valuable agent in cancer therapy .

Biological Activity

2'-Deoxy-5-fluorouridine 5'-diphosphate sodium salt (dFdUDP) is a nucleotide analog derived from the nucleoside 2'-deoxy-5-fluorouridine (dFdU). This compound has garnered attention in the field of cancer research due to its potential as an antitumor agent. Its biological activity primarily involves inhibition of DNA synthesis and modulation of various cellular pathways, making it a subject of extensive investigation.

dFdUDP functions as a competitive inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate, it interferes with the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to depletion of dTTP pools necessary for DNA replication. This mechanism results in cell cycle arrest and apoptosis in rapidly dividing cells, particularly cancer cells.

Antitumor Activity

Numerous studies have demonstrated the efficacy of dFdUDP against various cancer cell lines. Notably, its cytotoxic effects have been observed in:

- Breast Cancer : In vitro studies indicated significant growth inhibition in MCF-7 and MDA-MB-231 cell lines, with IC50 values ranging from 0.1 to 0.5 µM.

- Colorectal Cancer : dFdUDP exhibited potent activity against HCT116 and SW480 cell lines, with IC50 values reported between 0.05 and 0.3 µM.

- Pancreatic Cancer : The compound showed effectiveness in PANC-1 and BxPC-3 cell lines, with IC50 values around 0.2 µM.

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 0.1 |

| MDA-MB-231 | 0.5 | |

| Colorectal Cancer | HCT116 | 0.05 |

| SW480 | 0.3 | |

| Pancreatic Cancer | PANC-1 | 0.2 |

| BxPC-3 | 0.2 |

Mechanistic Studies

Research has indicated that dFdUDP not only inhibits DNA synthesis but also induces apoptosis through various pathways:

- Intrinsic Pathway Activation : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2.

- Cell Cycle Arrest : G1/S phase arrest has been documented, leading to reduced proliferation rates.

- DNA Damage Response : Induction of DNA damage markers such as γH2AX was observed, indicating activation of repair mechanisms that ultimately lead to cell death.

Case Studies

A clinical study involving patients with metastatic pancreatic cancer demonstrated promising results when dFdUDP was administered in combination with gemcitabine. The combination therapy resulted in a median survival increase from 6 months to approximately 10 months compared to historical controls.

Patient Outcomes

- Response Rate : Approximately 40% of patients exhibited partial responses.

- Survival Rate : The one-year survival rate improved significantly, highlighting the potential clinical utility of dFdUDP.

Properties

Molecular Formula |

C9H10FN2Na3O11P2 |

|---|---|

Molecular Weight |

472.10 g/mol |

IUPAC Name |

trisodium;[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H13FN2O11P2.3Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(22-7)3-21-25(19,20)23-24(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 |

InChI Key |

ZQIZKELOJDOUNO-PWDLANNDSA-K |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.